molecular formula C14H23NO2S B5299372 N-isopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide

N-isopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide

Cat. No. B5299372
M. Wt: 269.40 g/mol
InChI Key: WMXWWWIBSBMFCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide, also known as DBU-Ts-NH-iPr, is a sulfonamide compound that has gained attention in scientific research due to its unique properties. This compound is synthesized through a specific method and has been found to have various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-isopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide is not fully understood. However, it is believed to act as a proton acceptor and can form hydrogen bonds with acidic protons in organic molecules. This property makes it an effective base in organic synthesis reactions.
Biochemical and Physiological Effects
N-isopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and has potential as an anticancer agent. It has also been found to have antiviral properties and has been tested against hepatitis C virus and human immunodeficiency virus.

Advantages and Limitations for Lab Experiments

One advantage of using N-isopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide in lab experiments is its high basicity, which makes it an effective base in organic synthesis reactions. However, one limitation is that it is a relatively expensive compound, which may limit its use in large-scale experiments.

Future Directions

There are many future directions for research involving N-isopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide. One area of research is exploring its potential as an anticancer and antiviral agent. Another area of research is investigating its use as a base in organic synthesis reactions and developing new synthetic methods using this compound. Additionally, further studies could be conducted to fully understand the mechanism of action of N-isopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide.
Conclusion
In conclusion, N-isopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide is a sulfonamide compound that has gained attention in scientific research due to its unique properties. It is synthesized through a specific method and has been found to have various biochemical and physiological effects. It has potential as an anticancer and antiviral agent, and is commonly used as a base in organic synthesis reactions. Further research is needed to fully understand its mechanism of action and explore its potential in various scientific research applications.

Synthesis Methods

The synthesis of N-isopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide involves the reaction of 2,3,4,5,6-pentamethylbenzenesulfonyl chloride (TsCl) with diisopropylamine (iPr2NH) in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The resulting compound is a white solid that is soluble in polar solvents such as methanol and ethanol.

Scientific Research Applications

N-isopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide has been used in various scientific research applications, including organic synthesis, catalysis, and medicinal chemistry. It is commonly used as a base in organic synthesis reactions due to its high basicity and low nucleophilicity. In medicinal chemistry, it has been found to have potential as an antiviral and anticancer agent.

properties

IUPAC Name

2,3,4,5,6-pentamethyl-N-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2S/c1-8(2)15-18(16,17)14-12(6)10(4)9(3)11(5)13(14)7/h8,15H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXWWWIBSBMFCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5,6-pentamethyl-N-(propan-2-yl)benzenesulfonamide

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